N~3~,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N~3~,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. A common route might include:
Formation of Pyrazole Rings: Starting from hydrazine and 1,3-diketones to form the pyrazole rings.
Substitution Reactions: Introducing methyl groups at specific positions on the pyrazole rings.
Amidation: Coupling the pyrazole derivatives with carboxylic acid derivatives to form the dicarboxamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the dicarboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrazole rings.
Scientific Research Applications
N~3~,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific interactions with biological targets. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrazole-3,5-dicarboxamide: Lacks the additional methyl and dimethylpyrazolyl groups.
Bis-pyrazole derivatives: Compounds with two pyrazole rings but different substituents.
Uniqueness
N~3~,N~5~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple pyrazole rings, which could confer distinct chemical and biological properties compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
3-N,5-N-bis(1,5-dimethylpyrazol-3-yl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-9-6-13(20-22(9)3)17-15(25)11-8-12(24(5)19-11)16(26)18-14-7-10(2)23(4)21-14/h6-8H,1-5H3,(H,17,20,25)(H,18,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIQIJVQPKYGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NN2C)C(=O)NC3=NN(C(=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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